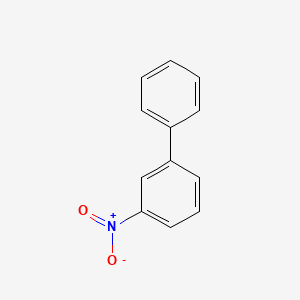

3-Nitrobiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408697. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRPEHRWMVMHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175363 | |

| Record name | 1,1'-Biphenyl, 3-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2113-58-8 | |

| Record name | 3-Nitrobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 3-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UA7CEP6GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobiphenyl is an organic compound with the chemical formula C₁₂H₉NO₂. It consists of a biphenyl scaffold with a nitro group substituted at the 3-position of one of the phenyl rings. This compound serves as a key intermediate in the synthesis of various more complex organic molecules, including dyes and pharmaceutical agents.[1] A thorough understanding of its physical and chemical properties is essential for its safe handling, effective use in synthesis, and for the development of new applications. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its spectroscopic data.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in different solvents and under various reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉NO₂ | [2] |

| Molecular Weight | 199.21 g/mol | [2] |

| Appearance | Yellow crystalline solid/powder | [1] |

| Melting Point | 58.5-61 °C | [3] |

| Boiling Point | 140-146 °C at 9 mmHg | [3] |

| Solubility | Insoluble in water | [1] |

| CAS Registry Number | 2113-58-8 | [2] |

Experimental Protocols

Accurate determination of the physical properties of this compound is critical for its characterization and use. The following are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically indicates a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.[4]

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[4]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[4] For pure this compound, this range should be narrow.

Boiling Point Determination (Micro Method)

For determining the boiling point of small quantities of a liquid, a micro-method using a Thiele tube or a similar heating block is employed. Since this compound is a solid at room temperature, it would first need to be melted.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with heating oil or an aluminum block)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: A small amount of molten this compound is placed in the fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.

-

Heating: The fusion tube is attached to a thermometer and heated gently in the heating bath. The heating should be slow and uniform.[5]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles. The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then stopped.

-

Recording: The liquid will begin to cool, and the bubbling will slow down and eventually stop. The moment the liquid enters the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid.[6]

Solubility Determination

The solubility of a compound in various solvents provides information about its polarity and the presence of acidic or basic functional groups.

Apparatus:

-

Small test tubes

-

Glass stirring rod

-

Spatula

-

Solvents (water, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄)

-

pH paper

Procedure:

-

Water Solubility: Approximately 10 mg of this compound is placed in a test tube, and 0.5 mL of water is added. The tube is shaken vigorously or stirred with a glass rod.[7] If the compound dissolves, the pH of the solution is tested with pH paper. This compound is known to be insoluble in water.[1]

-

Aqueous Acid/Base Solubility: If the compound is insoluble in water, its solubility in dilute acid and base is tested.

-

To a fresh sample, 0.5 mL of 5% NaOH is added and observed for dissolution.

-

To another fresh sample, 0.5 mL of 5% HCl is added and observed.

-

-

Strong Acid Solubility: If the compound is insoluble in the above, its solubility in concentrated sulfuric acid is tested. Most neutral compounds containing oxygen or nitrogen will dissolve in or react with concentrated H₂SO₄.[7]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons. The protons on the nitrated ring will be shifted downfield due to the electron-withdrawing effect of the nitro group.

-

¹³C NMR: The carbon NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the nitro group will be significantly deshielded. Specific peak data can be found in chemical databases.[3][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

-

N-O stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C=C stretching: Aromatic ring C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-H stretching: Aromatic C-H stretching is observed above 3000 cm⁻¹.

-

C-H bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can give information about the substitution pattern of the aromatic rings.[2][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum of this compound will show a molecular ion peak at an m/z value corresponding to its molecular weight (199.21 g/mol ).

-

Fragmentation: Common fragmentation patterns may include the loss of the nitro group (NO₂) or other characteristic fragments of the biphenyl structure.[10][11]

Synthesis and Purification Workflow

A common method for the synthesis of this compound involves the nitration of biphenyl or a coupling reaction. A generalized workflow for a Suzuki coupling reaction to synthesize a nitrobiphenyl derivative, followed by purification, is depicted below. A specific preparation of m-nitrobiphenyl involves the reaction of 1-(m-nitrophenyl)-3,3-dimethyltriazene with toluenesulfonic acid in benzene.[12]

Caption: Generalized workflow for the synthesis and purification of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,1'-Biphenyl, 3-nitro- | C12H9NO2 | CID 16450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. This compound(2113-58-8) 13C NMR spectrum [chemicalbook.com]

- 9. 1,1'-Biphenyl, 3-nitro- [webbook.nist.gov]

- 10. ez.restek.com [ez.restek.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-Nitrobiphenyl (CAS 2113-58-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitrobiphenyl (CAS 2113-58-8), a key chemical intermediate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on its chemical properties, synthesis, reactivity, toxicological profile, and analytical methodologies.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] Its core structure consists of a biphenyl molecule with a nitro group substituted at the 3-position of one of the phenyl rings.[1] This compound is generally insoluble in water but soluble in organic solvents such as ethanol, ether, and acetic acid.[2]

| Property | Value | References |

| CAS Number | 2113-58-8 | [3] |

| Molecular Formula | C₁₂H₉NO₂ | [3][4][5] |

| Molecular Weight | 199.21 g/mol | [3][4][5] |

| Appearance | Pale yellow crystalline solid | [6][7] |

| Melting Point | 56 - 62 °C (132.8 - 143.6 °F) | [1][3] |

| Boiling Point | 339 - 369 °C (642.2 - 696.2 °F) at 760 mmHg | [3][8] |

| 227 °C (440.6 °F) at 35 mmHg | [1][9] | |

| 204 °C (399.2 °F) at 12 mmHg | [2][4] | |

| Solubility | Insoluble in water. Soluble in hexane, toluene, and chloroform. | [1][6] |

| Flash Point | 161 °C (321.8 °F) | [4][8] |

Synthesis and Reactivity

This compound is primarily used as a precursor in the synthesis of other organic compounds, particularly in the manufacturing of dyes and pharmaceuticals.[1] The nitro group is a strong electron-withdrawing group, which influences the molecule's reactivity, making it a key intermediate for various chemical transformations.[6]

Several methods are employed for the synthesis of nitrobiphenyls, including:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction of a halo-nitrobenzene with a phenylboronic acid is a common and efficient method for creating the biphenyl structure.[10]

-

Ullmann Reaction: This method involves the copper-catalyzed coupling of two aryl halides. While effective, it often requires high temperatures.[4][9]

-

Gomberg-Bachmann Reaction: This reaction synthesizes biaryls through the coupling of a diazonium salt with an aromatic compound.[11]

A primary reaction of this compound is the reduction of its nitro group to form 3-Aminobiphenyl, a crucial building block in further organic synthesis.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling (Representative Protocol)

This protocol outlines a general procedure for the synthesis of this compound using a Suzuki-Miyaura coupling reaction.

Materials:

-

1-Bromo-3-nitrobenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

2M Aqueous sodium carbonate (Na₂CO₃) solution

-

n-Propanol

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add 1-bromo-3-nitrobenzene (1.0 eq), phenylboronic acid (1.1 eq), and n-propanol.

-

Stir the mixture to dissolve the solids.

-

Add palladium(II) acetate (e.g., 0.003 eq), triphenylphosphine (e.g., 0.01 eq), 2M aqueous sodium carbonate solution (e.g., 2.5 eq), and deionized water.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and add deionized water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.[6]

Reduction of this compound to 3-Aminobiphenyl (Representative Protocol)

This protocol describes a general method for the catalytic hydrogenation of this compound.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a hydrogenation vessel (e.g., a Parr bottle), dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

-

Carefully add 10% Palladium on carbon catalyst (typically 5-10% by weight of the substrate).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 25-50 psi) and shake or stir the mixture at room temperature.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with the solvent used in the reaction.

-

Combine the filtrates and remove the solvent under reduced pressure to yield 3-Aminobiphenyl.[3]

Synthesis Workflow

Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.

Toxicological Profile

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[12] As with many nitroaromatic compounds, there are concerns about its potential for mutagenicity and carcinogenicity, and appropriate safety precautions should be taken during handling.[1] The toxicological properties have not been fully investigated.[3]

| Hazard Information | Description | References |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. May cause skin irritation. | [1][5][12] |

| Carcinogenicity | Potential carcinogenic properties have been noted. | [1] |

| Mutagenicity | Potential mutagenic properties have been noted. | [1] |

| Environmental Hazard | Considered a potential environmental hazard. | [1] |

Handling and Safety Precautions:

-

Use in a well-ventilated area or under a fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Wash hands thoroughly after handling.[1]

-

Store in a tightly closed container in a dry, well-ventilated place.[5]

Analytical Methods

The detection and quantification of this compound are typically performed using chromatographic techniques.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (General Protocol)

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer (GC-MS).

-

Capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent).

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a known concentration (e.g., 10 µg/mL).[9]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. A split or splitless injection mode can be used depending on the concentration.

-

GC Separation: Use a temperature program to separate the components of the sample. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) to elute the this compound.

-

MS Detection: The mass spectrometer will ionize the eluted compounds (commonly using electron ionization) and detect the resulting fragments. The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak.

-

Quantification: For quantitative analysis, an internal standard can be used, and a calibration curve should be prepared using standard solutions of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis (General Protocol)

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, which is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will depend on the specific column and desired separation.

-

Standard and Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent. Create a series of calibration standards by diluting the stock solution. Prepare the sample to be analyzed by dissolving it in the mobile phase to a concentration within the calibration range. Filter all solutions through a 0.45 µm filter before injection.[13]

-

Chromatographic Conditions: Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm or another wavelength of maximum absorbance for this compound).

-

Injection and Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

-

Data Analysis: Identify the this compound peak in the chromatogram based on its retention time compared to the standards. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Analytical Workflow

Caption: General workflow for the HPLC analysis of this compound.

Applications in Research and Drug Development

The primary role of this compound in drug development is as a chemical intermediate. The nitro group can be readily reduced to an amino group, providing a pathway to various aniline derivatives. These aromatic amines are common structural motifs in many active pharmaceutical ingredients (APIs). The biphenyl scaffold itself is also present in numerous drugs.

While direct biological signaling pathways for this compound are not well-documented, its metabolism and the biological activity of its derivatives are of interest to researchers. For instance, the metabolic reduction of nitroaromatic compounds can lead to reactive intermediates that may exhibit cytotoxic or mutagenic effects. Understanding these metabolic pathways is crucial in the safety assessment of any drug candidate derived from a nitroaromatic precursor.

Studies on related nitroaromatic compounds have shown that their biological effects, including cytotoxicity against cancer cell lines, are an area of active research. The nitro group can be a pharmacophore, but its potential for toxicity requires careful consideration in drug design.[14] Therefore, while this compound is a valuable synthetic tool, its presence or the presence of a nitroaromatic moiety in a final drug candidate necessitates thorough toxicological and metabolic evaluation.

References

- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]

- 6. www1.udel.edu [www1.udel.edu]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. uoguelph.ca [uoguelph.ca]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 12. bioivt.com [bioivt.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Nitrobiphenyl: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitrobiphenyl, a significant organic compound utilized in various industrial and research applications. The document details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis and analysis.

Molecular Structure and Formula

This compound is an aromatic compound characterized by a biphenyl backbone with a nitro group (NO2) substituted at the third position of one of the phenyl rings.[1] Its chemical formula is C12H9NO2.[1][2]

The structure consists of two phenyl rings linked by a single bond, with the nitro functional group attached to one of the rings. This substitution pattern influences the molecule's chemical reactivity and physical properties.

Molecular Representation:

Caption: 2D structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C12H9NO2 | [1][2] |

| Molecular Weight | 199.21 g/mol | [2] |

| Appearance | Yellow crystalline solid; White to Orange to Green powder to crystal | [1][2] |

| Melting Point | 58-60 °C | [2] |

| Boiling Point | 227 °C at 35 mmHg | [2] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [1][2] |

| CAS Number | 2113-58-8 | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

The Suzuki coupling reaction is a versatile method for the synthesis of biphenyl compounds. This protocol outlines a general procedure for the synthesis of this compound from 3-bromonitrobenzene and phenylboronic acid.

Materials:

-

3-bromonitrobenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Sodium carbonate (Na2CO3)

-

Toluene

-

Water

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a round-bottom flask equipped with a condenser and a magnetic stir bar under a nitrogen atmosphere.

-

To the flask, add 3-bromonitrobenzene (1 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).

-

Add toluene and water to the flask to create a biphasic solvent system.

-

Purge the mixture with nitrogen for 15-20 minutes to remove any dissolved oxygen.

-

Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate and triphenylphosphine.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization to yield the final product.

GC-MS is a powerful analytical technique for the identification and quantification of this compound.

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer detector.

-

A suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Helium as the carrier gas.

Procedure:

-

Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., toluene or dichloromethane) to prepare a stock solution.[3] Create a series of calibration standards by diluting the stock solution.

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample or standard into the GC inlet.

-

The sample is vaporized and carried by the helium gas onto the analytical column.

-

The components are separated based on their boiling points and interaction with the column's stationary phase.

-

As this compound elutes from the column, it enters the mass spectrometer.

-

-

Mass Spectrometry Detection:

-

In the mass spectrometer, the molecules are ionized (typically by electron impact) and fragmented.

-

The resulting ions are separated based on their mass-to-charge ratio.

-

A mass spectrum is generated, which serves as a molecular fingerprint for this compound.

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum to that of a known standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve generated from the standards.

-

Logical Workflow: Synthesis and Applications

The following diagram illustrates a generalized workflow from the synthesis of this compound to its potential applications and biological considerations.

Caption: Synthesis and application workflow for this compound.

Biological Activities and Safety Considerations

This compound and related nitroaromatic compounds are known to exhibit a range of biological activities.[4][5] They are often investigated for their potential as intermediates in the synthesis of pharmaceuticals and dyes.[1] However, it is important to note that some nitrobiphenyl compounds have been identified as having potential toxic, carcinogenic, and mutagenic properties.[1] Therefore, appropriate safety precautions, including the use of personal protective equipment and proper ventilation, should always be employed when handling this compound. This compound is considered harmful if swallowed and may cause skin irritation.[1]

References

An In-depth Technical Guide to the Solubility of 3-Nitrobiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in various scientific and industrial applications, including chemical synthesis, formulation development, and toxicological studies. This technical guide addresses the solubility of 3-nitrobiphenyl in organic solvents. A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound. Consequently, this document provides a comprehensive overview of the qualitative solubility characteristics of this compound, alongside detailed, state-of-the-art experimental protocols for its precise quantitative determination. This guide is intended to serve as a foundational resource for researchers, enabling them to systematically measure and report the solubility of this compound, thereby contributing to the collective body of chemical knowledge.

Introduction: The Significance of Solubility Data

This compound (C₁₂H₉NO₂) is a nitroaromatic compound that serves as an important intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals.[1] Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies such as crystallization, and formulating products with desired characteristics. The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate directly influences its dissolution rate, which in turn can affect its bioavailability and efficacy.

This guide provides a detailed framework for determining the solubility of this compound, addressing the current gap in quantitative data.

Solubility Profile of this compound

Qualitative Solubility

Based on available information, this compound is a pale yellow crystalline solid at room temperature.[1] Its chemical structure, featuring a non-polar biphenyl backbone and a polar nitro group, results in a preference for non-polar or slightly polar organic solvents.

General solubility characteristics are summarized as follows:

-

Water: Exhibits very low solubility in water due to the hydrophobic nature of the biphenyl rings.[1]

-

Organic Solvents: Generally more soluble in non-polar or slightly polar organic solvents.[1] Specific mentions include:

-

Slightly soluble in chloroform, ethyl acetate, and methanol.

-

Likely soluble in solvents such as hexane and toluene.[1]

-

The principle of "like dissolves like" suggests that this compound will exhibit greater solubility in aromatic and non-polar aliphatic solvents compared to polar protic solvents.

Quantitative Solubility Data

As of the latest review of scientific literature and chemical databases, specific quantitative solubility data for this compound in a range of organic solvents (e.g., in g/100 mL or mol/L at specified temperatures) is not publicly available. The following table is provided as a template for researchers to populate as data becomes available through the application of the experimental protocols outlined in this guide.

Table 1: Quantitative Solubility of this compound in Organic Solvents (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Hexane | ||||

| Chloroform | ||||

| User-defined |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible quantitative solubility data, a well-defined experimental protocol is essential. The gravimetric method is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Gravimetric Method for Equilibrium Solubility Determination

This method involves preparing a saturated solution of this compound in the solvent of interest, separating the undissolved solid, and then determining the concentration of the solute in the clear supernatant by evaporating the solvent and weighing the residue.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Oven

3.1.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or weight of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. A preliminary study to determine the time to reach a constant concentration is recommended.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish with the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A gentle stream of nitrogen can facilitate evaporation.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dried residue on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

3.1.3. Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

Analytical Methods for Concentration Determination

As an alternative to the gravimetric method, the concentration of this compound in the saturated solution can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

3.2.1. HPLC Method

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Sample Preparation: Prepare the saturated solution and filter it as described in the gravimetric method. Dilute an aliquot of the clear filtrate with the solvent to a concentration that falls within the range of the standard curve.

-

Chromatographic Analysis: Analyze the standard solutions and the diluted sample by HPLC. A typical system would involve a C18 column and a UV detector. The mobile phase would be a mixture of acetonitrile and water or methanol and water.

-

Concentration Calculation: Determine the concentration of this compound in the diluted sample by comparing its peak area to the standard curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

3.2.2. GC Method

The procedure is similar to the HPLC method, involving the preparation of a standard curve and analysis of a diluted aliquot of the saturated solution. A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be suitable.

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for Analytical Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, this technical guide provides researchers with the necessary tools to address this gap. The detailed experimental protocols for the gravimetric and analytical methods offer a robust framework for generating high-quality, reproducible solubility data. The availability of such data is crucial for advancing research and development in fields where this compound is a key component. It is anticipated that by following these standardized procedures, the scientific community can collectively build a comprehensive and reliable solubility profile for this important compound.

References

The Nitro Group's Influence: An In-depth Technical Guide to the Electrophilic Reactivity of 3-Nitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobiphenyl is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its chemical behavior, particularly in electrophilic aromatic substitution (EAS) reactions, is of significant interest to researchers in organic synthesis and drug development. The presence of both a deactivating nitro group and an activating phenyl group on the biphenyl scaffold presents a unique case for studying regioselectivity and reactivity. This technical guide provides a comprehensive overview of the electrophilic reactivity of the nitro group in this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing reaction pathways.

Core Concepts: Directing Effects in this compound

The electrophilic aromatic substitution of this compound is governed by the interplay of the electronic effects of its two key substituents: the nitro group on one phenyl ring and the phenyl group on the other.

-

The Nitro Group (-NO₂): This group is a strong electron-withdrawing group due to both inductive and resonance effects. Consequently, it deactivates the phenyl ring to which it is attached, making it less susceptible to electrophilic attack. The deactivating nature of the nitro group directs incoming electrophiles to the meta position relative to its own position.

-

The Phenyl Group (-C₆H₅): In contrast, the second phenyl ring acts as an electron-donating group through resonance, activating the ring it is attached to. This activation directs incoming electrophiles to the ortho and para positions.

Therefore, in an electrophilic aromatic substitution reaction on this compound, the unsubstituted phenyl ring is the primary site of reaction due to its higher electron density.

Quantitative Data on Electrophilic Substitution of this compound

While extensive quantitative data specifically for the electrophilic substitution of this compound is not widely consolidated, the following table summarizes typical outcomes based on the known directing effects and data from related substituted biphenyl systems. The yields and isomer distributions are illustrative and can vary based on specific reaction conditions.

| Electrophilic Reaction | Reagents | Major Products | Typical Yields (%) | Isomer Distribution (ortho:meta:para) of Major Product |

| Nitration | HNO₃, H₂SO₄ | 3,x'-Dinitrobiphenyls | High | Predominantly 2'- and 4'- isomers |

| Halogenation (Bromination) | Br₂, FeBr₃ | 3-Nitro-x'-bromobiphenyls | Moderate to High | Predominantly 2'- and 4'- isomers |

| Sulfonation | Fuming H₂SO₄ | This compound-x'-sulfonic acids | High | Predominantly 4'- isomer |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Nitro-x'-acylbiphenyls | Moderate | Predominantly 4'- isomer |

Note: The positions for substitution on the second ring are denoted with a prime ('). The 2' and 6' positions are ortho, the 3' and 5' positions are meta, and the 4' position is para relative to the point of attachment to the nitrophenyl ring.

Experimental Protocols

The following are generalized experimental protocols for key electrophilic aromatic substitution reactions on this compound. These should be adapted and optimized based on laboratory conditions and specific research goals.

Nitration of this compound

Objective: To introduce a second nitro group onto the this compound scaffold.

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

Procedure:

-

In a round-bottom flask, dissolve a known quantity of this compound in a minimal amount of concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise from a dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at room temperature for a specified time (e.g., 2-4 hours) to allow the reaction to go to completion.

-

Pour the reaction mixture onto crushed ice to precipitate the dinitrobiphenyl product.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.

-

The product mixture can be analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer distribution.

Bromination of this compound

Objective: To introduce a bromine atom onto the this compound scaffold.

Materials:

-

This compound

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

A suitable solvent (e.g., dichloromethane or carbon tetrachloride)

-

Round-bottom flask with a reflux condenser and a gas trap

-

Dropping funnel

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of iron(III) bromide or iron filings to the flask.

-

From a dropping funnel, add a solution of bromine in the same solvent dropwise at room temperature with stirring. The reaction is exothermic, and cooling may be necessary.

-

After the addition is complete, reflux the mixture for a period (e.g., 1-2 hours) until the bromine color disappears.

-

Cool the reaction mixture and wash it with a sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanism of electrophilic aromatic substitution on this compound and a typical experimental workflow.

Conclusion

The electrophilic reactivity of this compound is a fascinating area of study, showcasing the competing directing effects of activating and deactivating substituents. While the unsubstituted ring is preferentially attacked, the precise control of reaction conditions is crucial for achieving desired product distributions. This guide provides a foundational understanding for researchers to design and execute electrophilic substitution reactions on this important chemical intermediate, paving the way for the synthesis of novel compounds with potential applications in various fields of chemical science. Further research to quantify the precise reaction rates and isomer ratios under various conditions will continue to be a valuable contribution to the field of organic chemistry.

3-Nitrobiphenyl: A Technical Review of its Potential Carcinogenic and Mutagenic Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential carcinogenic and mutagenic properties of 3-nitrobiphenyl. It is important to note that while extensive research exists for the broader class of nitroaromatic hydrocarbons, specific experimental data for this compound is limited in publicly available literature. Therefore, this guide synthesizes established principles of toxicology, data from structurally related compounds, and standardized experimental protocols to extrapolate the potential hazards of this compound. All information should be considered in this context.

Executive Summary

This compound is a nitroaromatic hydrocarbon, a class of compounds recognized for their potential genotoxic and carcinogenic effects. The toxicological profile of these compounds is intrinsically linked to their metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA. This guide provides a detailed examination of the anticipated metabolic pathways, potential for DNA adduct formation, and the resulting mutagenic and carcinogenic potential of this compound. Standardized experimental protocols for assessing these endpoints are also detailed to provide a framework for future research.

Metabolic Activation and Genotoxicity

The carcinogenicity of many nitroaromatic compounds is not a direct property of the parent molecule but rather a consequence of its metabolic activation to electrophilic species that can bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis.

Proposed Metabolic Activation Pathway

The primary proposed metabolic pathway for this compound involves the reduction of the nitro group to a series of reactive intermediates. This pathway is analogous to that observed for other carcinogenic nitroarenes.[1]

The key steps are as follows:

-

Nitroreduction: The nitro group (-NO₂) is reduced to a nitroso group (-NO).

-

Further Reduction: The nitroso group is further reduced to a hydroxylamino group (-NHOH). This N-hydroxy arylamine is a key proximate carcinogen.

-

Esterification: The N-hydroxy arylamine can be O-esterified by cellular enzymes such as N,O-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive esters (e.g., N-acetoxy or N-sulfonyloxy arylamines).

-

Formation of Reactive Ions: These esters are unstable and can spontaneously decompose to form highly reactive nitrenium or arylnitrenium ions.

-

DNA Adduct Formation: The electrophilic nitrenium ion can then attack nucleophilic sites on DNA bases (primarily guanine and adenine), forming covalent DNA adducts.

Caption: Proposed metabolic activation pathway of this compound leading to DNA adduct formation.

Mutagenic Potential

The formation of DNA adducts can lead to errors in DNA replication, resulting in mutations. The mutagenic potential of a compound is typically assessed using a battery of in vitro and in vivo tests.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.

Table 1: Illustrative Ames Test Results for a Generic Nitroaromatic Compound

| Tester Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase over Control | Result |

| TA98 | - | 0 | 25 ± 4 | - | - |

| 10 | 28 ± 5 | 1.1 | Negative | ||

| 50 | 35 ± 6 | 1.4 | Negative | ||

| + | 0 | 30 ± 5 | - | - | |

| 10 | 95 ± 12 | 3.2 | Positive | ||

| 50 | 250 ± 25 | 8.3 | Positive | ||

| TA100 | - | 0 | 120 ± 15 | - | - |

| 10 | 135 ± 18 | 1.1 | Negative | ||

| 50 | 140 ± 20 | 1.2 | Negative | ||

| + | 0 | 130 ± 16 | - | - | |

| 10 | 280 ± 30 | 2.2 | Positive | ||

| 50 | 550 ± 45 | 4.2 | Positive |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

In Vitro Mammalian Cell Genotoxicity Assays

Further assessment of mutagenicity in mammalian cells can be conducted through assays like the in vitro micronucleus test and the chromosomal aberration test. These assays detect clastogenic (chromosome-breaking) and aneugenic (chromosome number-altering) effects.

Carcinogenic Potential

The carcinogenic potential of a chemical is typically evaluated through long-term in vivo bioassays in rodents. These studies are designed to identify an increase in the incidence of neoplasms in treated animals compared to controls.[4]

Rodent Carcinogenicity Bioassays

Standard protocols for carcinogenicity bioassays involve the administration of the test substance to rodents (usually rats and mice) for a major portion of their lifespan (e.g., 24 months for rats).[5] While no specific carcinogenicity data for this compound from a National Toxicology Program (NTP) bioassay or other long-term studies were identified, studies on related compounds provide insights into potential target organs. For example, 4-aminobiphenyl, a metabolite of 4-nitrobiphenyl, is a known human bladder carcinogen.[6]

Table 2: Illustrative Carcinogenicity Bioassay Data for a Hypothetical Nitroaromatic Compound in Rats

| Sex | Dose Group (ppm in diet) | Number of Animals | Liver Adenoma Incidence (%) | Bladder Carcinoma Incidence (%) |

| Male | 0 (Control) | 50 | 2 (4%) | 0 (0%) |

| 100 | 50 | 8 (16%) | 3 (6%) | |

| 300 | 50 | 25 (50%) | 12 (24%) | |

| Female | 0 (Control) | 50 | 1 (2%) | 0 (0%) |

| 100 | 50 | 5 (10%) | 2 (4%) | |

| 300 | 50 | 18 (36%)** | 8 (16%) |

**p < 0.05, *p < 0.01 compared to control group. Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable assessment of carcinogenic and mutagenic potential.

Ames Test (OECD 471) Experimental Workflow

Caption: A generalized experimental workflow for the Ames bacterial reverse mutation assay.

Methodology:

-

Bacterial Strains: Cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are grown overnight.[7]

-

Metabolic Activation: An S9 fraction, derived from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone), is prepared to simulate mammalian metabolism.

-

Exposure: The test compound, at various concentrations, is mixed with the bacterial culture, with and without the S9 mix. This mixture is then combined with molten top agar and poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated at 37°C for 48 to 72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two- to three-fold increase.

In Vivo Rodent Carcinogenicity Bioassay (Based on OECD 451)

Caption: A typical workflow for an in vivo rodent carcinogenicity bioassay.

Methodology:

-

Animal Model: Typically, two rodent species (e.g., Fischer 344 rats and B6C3F1 mice) of both sexes are used.[4]

-

Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose is typically the Maximum Tolerated Dose (MTD), determined from shorter-term toxicity studies.

-

Administration: The test substance is administered daily for a significant portion of the animals' lifespan (e.g., 24 months for rats). The route of administration (e.g., oral gavage, in feed) should be relevant to potential human exposure.[5]

-

Observations: Animals are monitored regularly for clinical signs of toxicity, and body weights are recorded.

-

Pathology: At the end of the study, a full necropsy is performed on all animals. Tissues are collected, preserved, and subjected to histopathological examination to identify and characterize any neoplastic lesions.

-

Data Analysis: The incidence of tumors in the dosed groups is statistically compared to that in the control group.

Signaling Pathways in Nitroaromatic-Induced Carcinogenesis

While specific signaling pathways affected by this compound have not been elucidated, the genotoxic effects of related compounds are known to initiate cellular responses that can lead to cancer. Key pathways implicated in chemical carcinogenesis include:

-

DNA Damage Response (DDR) Pathway: The formation of DNA adducts activates the DDR pathway, which can lead to cell cycle arrest to allow for DNA repair. If the damage is too extensive, apoptosis (programmed cell death) may be induced.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of cancer.[8]

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical regulator of cell survival and proliferation. Aberrant activation of this pathway can promote tumorigenesis by inhibiting apoptosis and promoting cell growth.[9]

Conclusion

Based on its chemical structure as a nitroaromatic hydrocarbon, this compound is predicted to have mutagenic and carcinogenic potential. This potential is likely mediated through metabolic activation to reactive intermediates that form DNA adducts, leading to mutations and initiating the carcinogenic process. While direct experimental evidence for this compound is lacking in the readily available scientific literature, the established toxicological profiles of related compounds and the well-understood mechanisms of nitroaromatic toxicity provide a strong basis for this concern. Further research, following the standardized protocols outlined in this guide, is necessary to definitively characterize the carcinogenic and mutagenic risk of this compound.

References

- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the mutagenic specificity induced by four nitro-group-containing aromatic amines in Salmonella typhimurium his genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutagenicity of aliphatic nitrosamines in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. In vivo Carcinogenesity study PHARMACY.pptx [slideshare.net]

- 6. Results of tests for micronuclei and chromosomal aberrations in mouse bone marrow cells with the human carcinogens 4-aminobiphenyl, treosulphan, and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

3-Nitrobiphenyl: An In-depth Technical Guide on Environmental and Health Concerns

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitrobiphenyl, a nitroaromatic hydrocarbon, has emerged as a compound of significant environmental and health concern. Arising from incomplete combustion processes and as a metabolic byproduct of benzene, its presence in the environment poses potential risks to ecosystem and human health. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its environmental fate, toxicological profile, and the molecular mechanisms underlying its adverse effects. Due to a notable lack of specific quantitative data for this compound, this guide incorporates data from the closely related isomer, 4-Nitrobiphenyl, for comparative toxicological assessment, with the explicit understanding that these values serve as estimations. The guide details key experimental protocols for assessing the genotoxicity of such compounds and visualizes the primary metabolic activation pathway and other potential signaling pathways that may be perturbed by this compound exposure. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding of the risks associated with this compound and guiding future research and risk assessment strategies.

Introduction

This compound belongs to the class of nitroaromatic hydrocarbons, compounds characterized by a biphenyl structure with one or more nitro group substituents. These compounds are of growing concern due to their persistence in the environment and their potential for toxic and carcinogenic effects. This compound can be formed naturally through atmospheric nitration of biphenyl, a product of incomplete combustion of fossil fuels[1]. It has also been identified as a metabolite of benzene in bone marrow, suggesting an endogenous source of exposure in individuals exposed to benzene[2]. The presence of the nitro group makes this compound susceptible to metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA, precipitating its toxic and carcinogenic effects.

Environmental Fate and Transport

The environmental behavior of this compound is governed by its physicochemical properties. While specific data for this compound is scarce, information on related nitroaromatic compounds suggests a potential for persistence and long-range transport.

Sources and Occurrence: this compound is primarily introduced into the environment through atmospheric deposition following its formation from the incomplete combustion of fossil fuels[1]. It is a component of urban air particulate matter, particularly from diesel engine emissions[3]. Industrial effluents from manufacturing processes that use or produce nitroaromatic compounds may also contribute to its presence in soil and water.

Environmental Fate: The environmental fate of this compound is influenced by processes such as photolysis, biodegradation, and sorption to soil and sediment. While specific degradation rates for this compound are not well-documented, nitroaromatic compounds, in general, can be subject to photolytic degradation in the atmosphere and water. Biodegradation in soil and water can occur, although the nitro group can render the molecule more resistant to microbial breakdown compared to its non-nitrated counterpart. Due to its moderate lipophilicity, this compound is expected to adsorb to organic matter in soil and sediment, which can reduce its bioavailability but also increase its persistence.

Environmental Concentrations: Quantitative data on the concentration of this compound in various environmental matrices are extremely limited. However, studies on nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in urban air provide some context. For instance, concentrations of various nitro-PAHs in urban particulate matter can range from picograms to nanograms per cubic meter (pg/m³ to ng/m³)[4]. It is plausible that this compound exists in similar concentration ranges in polluted urban environments. Data on its levels in soil and water are not readily available.

Health Concerns and Toxicology

The primary health concerns associated with this compound and other nitroaromatic compounds are their potential for genotoxicity and carcinogenicity. The toxicity is largely attributed to the metabolic activation of the nitro group to reactive intermediates that can cause cellular damage.

Toxicokinetics and Metabolism

Upon entering the body, this compound is expected to be absorbed through inhalation, ingestion, and dermal contact. It is likely to be distributed to various tissues, with a potential for accumulation in fatty tissues due to its lipophilic nature.

The metabolism of this compound is a critical determinant of its toxicity. The primary metabolic pathway involves the reduction of the nitro group, a process that can be catalyzed by various enzymes, including cytosolic nitroreductases (such as NQO1) and microsomal enzymes like cytochrome P450 oxidoreductase[5]. This multi-step reduction generates several reactive intermediates, including nitroso and hydroxylamino derivatives. The hydroxylamine metabolite is considered a proximate carcinogen, which can be further activated through O-esterification by acetyltransferases or sulfotransferases to form highly reactive esters. These esters can then spontaneously decompose to form electrophilic nitrenium or arylnitrenium ions that readily react with nucleophilic sites on cellular macromolecules, most notably DNA, to form stable DNA adducts.

Genotoxicity and Carcinogenicity

The formation of DNA adducts is a key initiating event in the carcinogenicity of many nitroaromatic compounds. These adducts can lead to mutations during DNA replication if not repaired, potentially activating oncogenes or inactivating tumor suppressor genes. In vitro studies on related nitroaromatic compounds have demonstrated their mutagenic potential in bacterial reverse mutation assays (Ames test) and their ability to induce DNA damage in mammalian cells, as detected by assays like the Comet assay.

While specific carcinogenicity data for this compound in animal bioassays are not available, its structural similarity to other carcinogenic nitroaromatic compounds and its known genotoxic mechanism of action raise significant concerns about its carcinogenic potential in humans. The International Agency for Research on Cancer (IARC) has not classified this compound specifically, but has classified the related compound 4-Nitrobiphenyl as "possibly carcinogenic to humans" (Group 2B).

Other Toxic Effects

Besides genotoxicity and carcinogenicity, exposure to nitroaromatic compounds can lead to other adverse health effects. These may include hematotoxicity (such as methemoglobinemia), hepatotoxicity, and reproductive and developmental toxicity. However, specific data on these endpoints for this compound are lacking.

Quantitative Toxicological Data

As previously mentioned, there is a significant lack of quantitative toxicological data for this compound. To provide a frame of reference, this section presents data for the related isomer, 4-Nitrobiphenyl. It is crucial to interpret this data with caution, as small changes in chemical structure can lead to significant differences in toxicological properties.

| Compound | Test Species | Endpoint | Value | Reference |

| 4-Nitrobiphenyl | Rat | Acute Oral LD50 | 2230 mg/kg | [1] |

| 4-Nitrobiphenyl | Rabbit | Acute Oral LD50 | 1970 mg/kg | [1] |

| This compound | - | Acute Oral LD50 | Data not available | - |

| This compound | - | Subchronic Oral NOAEL | Data not available | - |

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population. NOAEL (No-Observed-Adverse-Effect Level) is the highest tested dose of a substance at which no adverse effect is observed in the exposed population.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the genotoxicity of nitroaromatic compounds like this compound.

Ames Test (Bacterial Reverse Mutation Assay)

Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The assay measures the ability of a test chemical to induce reverse mutations (reversions) that restore the functional histidine gene, allowing the bacteria to grow on a histidine-deficient medium.

Methodology:

-

Bacterial Strains: Commonly used strains include TA98, TA100, TA1535, and TA1537, which detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: To mimic mammalian metabolism, the test is conducted both with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction (S9 mix).

-

Procedure (Plate Incorporation Method):

-

A small amount of the tester strain culture is mixed with the test chemical at various concentrations, and either S9 mix or a buffer control.

-

Molten top agar is added to the mixture, which is then poured onto the surface of a minimal glucose agar plate (lacking histidine).

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control plates.

Comet Assay (Single Cell Gel Electrophoresis)

Principle: The Comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while intact DNA remains in the nucleoid (the "comet head"). The length and intensity of the comet tail are proportional to the amount of DNA damage.

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells or primary cells from an exposed animal).

-

Embedding: The cells are mixed with low-melting-point agarose and layered onto a pre-coated microscope slide.

-

Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: For the detection of single-strand breaks and alkali-labile sites, the slides are placed in an alkaline electrophoresis buffer to unwind the DNA, followed by electrophoresis at a low voltage.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green or propidium iodide) and visualized using a fluorescence microscope.

-

Data Analysis: Images of the comets are captured and analyzed using specialized software to quantify the extent of DNA damage, typically by measuring parameters such as tail length, tail intensity (% DNA in the tail), and tail moment.

32P-Postlabeling Assay for DNA Adducts

Principle: The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying a wide range of DNA adducts. DNA is enzymatically digested to individual nucleotides, and the adducted nucleotides are then radiolabeled with 32P and separated by chromatography.

Methodology:

-

DNA Isolation and Digestion: High-purity DNA is isolated from tissues or cells of interest. The DNA is then enzymatically hydrolyzed to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: To increase the sensitivity of the assay, the bulky, hydrophobic DNA adducts can be enriched from the normal, unmodified nucleotides, often by nuclease P1 digestion (which dephosphorylates normal nucleotides but not most bulky adducts) or by butanol extraction.

-

Radiolabeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of 32P from [γ-32P]ATP.

-

Chromatographic Separation: The 32P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging of the TLC plate. The level of DNA adducts is typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10^7 or 10^8 normal nucleotides.

Signaling Pathways and Experimental Workflows

The toxicity of this compound is initiated by its metabolic activation, but the subsequent cellular responses involve a complex interplay of various signaling pathways. While direct evidence for this compound is limited, studies on other nitroaromatic and polycyclic aromatic hydrocarbons suggest the involvement of pathways related to oxidative stress, inflammation, and apoptosis.

Metabolic Activation and DNA Adduct Formation

The primary pathway leading to the genotoxicity of this compound is its metabolic activation. This process can be visualized as a multi-step enzymatic conversion.

Caption: Metabolic activation of this compound leading to DNA adduct formation.

Potential Cellular Signaling Pathways

Beyond direct DNA damage, the reactive intermediates and the parent compound itself can induce cellular stress, leading to the activation of various signaling cascades. The following diagram illustrates a hypothetical workflow of how this compound exposure might trigger key cellular signaling pathways.

Caption: Hypothetical workflow of cellular responses to this compound exposure.

Conclusion and Future Directions

This compound represents a potential environmental and health risk due to its likely formation from ubiquitous combustion sources and its probable genotoxic and carcinogenic properties. While the understanding of its metabolic activation to DNA-damaging species is relatively well-established based on studies of related compounds, there is a critical need for more specific research on this compound itself.

Key knowledge gaps that require further investigation include:

-

Quantitative Environmental Data: Systematic monitoring of this compound concentrations in air, water, and soil is necessary to accurately assess environmental exposure levels.

-

Toxicological Data: Comprehensive toxicological studies, including acute, subchronic, and chronic toxicity, as well as carcinogenicity bioassays, are needed to establish reliable dose-response relationships and determine health-based guidance values such as LD50 and NOAEL.

-

Signaling Pathways: Further research is required to elucidate the specific signaling pathways, beyond metabolic activation, that are perturbed by this compound and contribute to its overall toxicity.

Addressing these research needs will be crucial for developing effective risk assessment and management strategies to mitigate the potential adverse effects of this compound on human health and the environment. This technical guide serves as a foundation for these future endeavors by consolidating the current knowledge and highlighting the areas where further scientific inquiry is most urgently needed.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Table A-3, NOAEL and LOAEL Values for Body Weight Effects Following Acute-Duration Oral Exposure to 4-nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Table A-4, Comparison of Available Subchronic Oral Toxicity Data for 3,5-Dinitroaniline (CASRN 618-87-1) and Candidate Analogues - Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. apps.dtic.mil [apps.dtic.mil]